molecular formula C18H22N2OS B14984768 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14984768
M. Wt: 314.4 g/mol
InChI Key: OTTZSKGLDYXAOQ-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a piperidine ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with piperidine to form 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl bromide.

    Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anti-tubercular agent.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both a piperidine ring and a thiophene ring, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2OS/c21-18(15-8-3-1-4-9-15)19-14-16(17-10-7-13-22-17)20-11-5-2-6-12-20/h1,3-4,7-10,13,16H,2,5-6,11-12,14H2,(H,19,21)

InChI Key

OTTZSKGLDYXAOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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